molecular formula C21H19NO6S B15025929 ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate

ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate

Cat. No.: B15025929
M. Wt: 413.4 g/mol
InChI Key: SVVNMKGXSXINPW-UHFFFAOYSA-N
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Description

Ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate is a complex organic compound with the molecular formula C21H19NO6S. This compound is characterized by its unique structure, which includes an isothiochromenone moiety and a benzoate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl chloride with ethyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate can be compared to other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents that alter its properties.

    Quinolone derivatives: These compounds have a similar heterocyclic structure and are known for their biological activity, particularly as antibiotics.

    Indole derivatives: Indoles are another class of heterocycles with significant biological activity, often used in drug development.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19NO6S

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 4-[(7,8-dimethoxy-1-oxoisothiochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO6S/c1-4-28-20(24)12-5-8-14(9-6-12)22-19(23)16-11-13-7-10-15(26-2)18(27-3)17(13)21(25)29-16/h5-11H,4H2,1-3H3,(H,22,23)

InChI Key

SVVNMKGXSXINPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C(C=C3)OC)OC)C(=O)S2

Origin of Product

United States

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